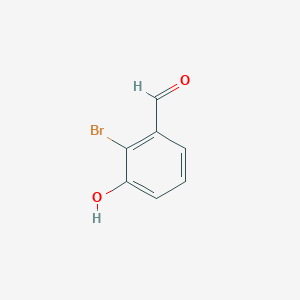

2-Bromo-3-hydroxybenzaldehyde

Description

Significance of Phenolic Aldehydes in Organic Synthesis

Phenolic aldehydes, which are organic compounds derived from phenol (B47542) and formaldehyde (B43269), are fundamental starting materials in organic synthesis. taylorandfrancis.com Their dual functionality, consisting of a reactive aldehyde group and a nucleophilic phenolic hydroxyl group, allows for a wide array of chemical transformations. britannica.comresearchgate.net They are susceptible to electrophilic aromatic substitution, and their condensation with formaldehyde can produce resinous materials like Bakelite. wikipedia.org

The aldehyde group can undergo oxidation to form carboxylic acids, reduction to alcohols, and can participate in various carbon-carbon bond-forming reactions. britannica.com The phenolic hydroxyl group, on the other hand, can be alkylated, acylated, and directs electrophilic substitution primarily to the ortho and para positions. wikipedia.org This versatility makes phenolic aldehydes key precursors in the synthesis of polymers, pharmaceuticals, and other fine chemicals. mdpi.com For instance, vanillin, a well-known phenolic aldehyde, is a crucial intermediate in the synthesis of various compounds. taylorandfrancis.com

Contextualizing 2-Bromo-3-hydroxybenzaldehyde within Aromatic Halogen Chemistry

This compound is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a hydroxyl group at the 3-position of the benzaldehyde (B42025) ring. The presence of the bromine atom, a halogen, significantly influences the electronic properties and reactivity of the aromatic ring. Halogen atoms are highly versatile in organic synthesis, often serving as good leaving groups in cross-coupling reactions or directing the regioselectivity of further substitutions. researchgate.net

In the case of this compound, the bromine atom is positioned ortho to the aldehyde and meta to the hydroxyl group. This specific arrangement of substituents creates a unique electronic environment. The hydroxyl group is an activating, ortho-para directing group, while the aldehyde and bromine are deactivating, meta-directing groups. The resulting reactivity is a complex interplay of these competing electronic effects. The bromine atom's moderate electronegativity and polarizability can also lead to specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and interactions with biological targets. researchgate.net

Overview of Research Trajectories for the Chemical Compound

Research involving this compound has primarily focused on its utility as a versatile synthetic intermediate. Its unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For example, it has been used in the preparation of benzoxaboroles, a class of compounds investigated for their antimalarial activity. chemicalbook.com

A significant area of research has been the exploration of its synthesis, particularly the regioselectivity of the bromination of 3-hydroxybenzaldehyde. Studies have shown that the reaction can yield a mixture of isomers, including 2-bromo-5-hydroxybenzaldehyde (B121625) and this compound, with the product distribution being sensitive to reaction conditions. lookchem.comresearchgate.net More recent synthetic efforts have focused on developing more selective and efficient methods for its preparation.

Furthermore, the reactivity of this compound is a subject of ongoing investigation. The presence of the aldehyde and hydroxyl groups allows for derivatization to create libraries of compounds for biological screening. For instance, it has been utilized in the synthesis of quinoline-based lookchem.comchemicalbook.com-triazole hybrids, which have been studied for their potential biological activities. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C₇H₅BrO₂ | 201.02 | 196081-71-7 | Bromine at position 2, hydroxyl at position 3. |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 | Precursor for the synthesis of this compound. chemicalbook.com |

| 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2973-80-0 | Isomer of this compound, often a co-product in synthesis. lookchem.comresearchgate.net |

| 4-Bromo-3-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2973-78-6 | Another possible regioisomer from the bromination of 3-hydroxybenzaldehyde. lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXPHMPERMIICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395411 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196081-71-7 | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-3-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 3 Hydroxybenzaldehyde

Direct Electrophilic Bromination of 3-Hydroxybenzaldehyde

The most direct approach to synthesizing 2-Bromo-3-hydroxybenzaldehyde is the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. However, this method is complicated by issues of regioselectivity and potential side reactions.

Regioselectivity Challenges and Directing Effects of Functional Groups

The substitution pattern on the 3-hydroxybenzaldehyde ring is governed by the interplay of two functional groups with opposing directing effects. The hydroxyl (-OH) group is a strongly activating, ortho, para-director, meaning it increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack. chemistrytalk.orgpearson.com Conversely, the aldehyde (-CHO) group is a deactivating, meta-director, withdrawing electron density from the ring and directing incoming electrophiles to position 5. libretexts.orgstackexchange.com

In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group dominates the deactivating effect of the aldehyde group. stackexchange.com This results in the electrophile (Br+) preferentially attacking the positions activated by the -OH group. Consequently, direct bromination of 3-hydroxybenzaldehyde does not yield a single product but leads to a mixture of isomers, primarily substituting at the ortho and para positions relative to the hydroxyl group. Research has shown that the bromination of 3-hydroxybenzaldehyde can produce both 2-bromo-5-hydroxybenzaldehyde (B121625) and this compound. researchgate.net

Influence of Brominating Agents and Reaction Conditions on Yield and Selectivity

The choice of brominating agent and the specific reaction conditions are critical in managing the outcome of the direct bromination of 3-hydroxybenzaldehyde. A common method involves using elemental bromine in a solvent like acetic acid. One documented synthesis reports a yield of 28% for this compound using this approach, highlighting the challenge of isolating the desired isomer from the product mixture.

Different brominating agents can offer varying levels of reactivity and selectivity. For instance, N-bromosuccinimide (NBS) is often employed as a milder alternative to elemental bromine for the bromination of activated aromatic rings. mdma.ch The use of NBS in polar solvents like acetonitrile can enhance reactivity and may offer a different regiochemical outcome compared to less polar solvents like carbon tetrachloride. mdma.ch The reaction conditions, including temperature, solvent, and the presence of catalysts, must be carefully optimized to maximize the yield of the desired 2-bromo isomer while minimizing the formation of other products. researchgate.net

Interactive Data Table: Synthesis of this compound via Direct Bromination

| Reactant | Brominating Agent | Solvent | Catalyst/Additive | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Bromine (Br₂) | Acetic Acid | Iron powder, Sodium Acetate | Initial warming, then dropwise addition at room temperature, followed by 2 hours of stirring. | This compound | 28% |

Mitigation Strategies for Side Reactions (e.g., Over-bromination, Aldehyde Oxidation)

A primary side reaction in the bromination of the highly activated 3-hydroxybenzaldehyde ring is over-bromination, leading to the formation of di- and tri-brominated products. Controlling the stoichiometry by using less than a full equivalent of the brominating agent is a key strategy to favor mono-bromination. google.com Additionally, maintaining low reaction temperatures can help manage the reaction rate and reduce the likelihood of multiple substitutions.

Another potential side reaction is the oxidation of the aldehyde group to a carboxylic acid, particularly under harsh conditions or in the presence of strong oxidizing agents. researchgate.net To prevent this, reaction conditions should be kept mild. One innovative approach to improve efficiency and minimize side products involves using a sub-stoichiometric amount of bromine and adding an oxidizing agent, such as hydrogen peroxide. This regenerates bromine from the hydrobromic acid (HBr) byproduct, allowing for the complete use of the bromine atoms without introducing a large excess of the brominating agent at the outset. google.com

Alternative Synthetic Routes and Precursor Chemistry

To overcome the regioselectivity issues inherent in direct bromination, multi-step synthetic strategies are often employed. These routes offer greater control over the final substitution pattern.

Multi-step Syntheses from Related Halogenated Phenols

An effective alternative strategy involves starting with a phenol (B47542) that already contains a bromine atom at the desired position and then introducing the aldehyde group. This approach circumvents the problematic regioselectivity of brominating 3-hydroxybenzaldehyde. For example, a highly regioselective ortho-formylation method can be applied to phenols. orgsyn.orgmdma.ch

A relevant example is the synthesis of the isomer 3-bromo-2-hydroxybenzaldehyde, which is prepared efficiently from 2-bromophenol. orgsyn.org In this procedure, 2-bromophenol is reacted with paraformaldehyde in the presence of magnesium chloride and triethylamine. This method exclusively installs the aldehyde group at the ortho position relative to the hydroxyl group, resulting in high yields of the desired product. orgsyn.orgorgsyn.org This strategic approach, where the halogen is in place before the formylation, provides a clear and controllable pathway to specifically substituted hydroxybenzaldehydes.

Unforeseen Formation Pathways in Bromination Reactions

Interestingly, the formation of this compound has been reported in studies that highlight the complexity and sometimes unexpected outcomes of brominating 3-hydroxybenzaldehyde. Contrary to some literature that might predict the formation of other isomers as the sole products, it has been demonstrated that direct bromination can indeed yield a mixture that includes this compound. researchgate.net

One study confirmed through X-ray crystallographic analysis that the direct bromination of 3-hydroxybenzaldehyde with bromine in acetic acid affords both 2-bromo-5-hydroxybenzaldehyde and this compound. researchgate.net Notably, the 4-bromo-3-hydroxybenzaldehyde isomer was not detected in this instance. This unforeseen formation underscores the powerful directing effect of the hydroxyl group to both of its ortho positions (C2 and C6, with C2 being sterically preferred over the position between the two substituents) and its para position (C4, which in this case leads to the 5-bromo isomer relative to the aldehyde), even when other outcomes might be predicted. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is focused on mitigating the environmental impact of chemical processes. This involves developing safer, more efficient, and sustainable methods that reduce waste and avoid the use of hazardous substances. Key areas of advancement include the creation of environmentally benign bromination protocols and the use of reaction systems that allow for the recycling of reagents and solvents.

Development of Environmentally Benign Bromination Protocols

Traditional methods for the bromination of aromatic compounds, including 3-hydroxybenzaldehyde, often involve hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety risks. In contrast, green chemistry seeks to replace these with safer alternatives. A significant development in this area is the use of stable, solid brominating agents that are safer to handle and offer greater selectivity.

One such advancement is the exploration of ionic liquid-based reagents. For instance, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, bMImB2, has been synthesized and identified as an efficient and environmentally benign brominating agent for phenols. researchgate.net This crystalline ditribromide reagent is stable for months and acts as a safe, solid source of bromine. researchgate.net Its high active bromine content per molecule allows for remarkable reactivity, requiring just 0.5 equivalents for the complete bromination of various substrates in acetonitrile at room temperature. researchgate.net This approach avoids the use of harsher solvents and excess hazardous bromine, aligning with the principles of green chemistry by prioritizing safer and more efficient chemical pathways. The reaction of 3-hydroxybenzaldehyde under these conditions can be directed to produce this compound, among other isomers. researchgate.net

| Feature | Traditional Bromination (e.g., Br2 in Acetic Acid) | Environmentally Benign Protocol (bMImB2) |

| Brominating Agent | Elemental Bromine (Br2) | 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide |

| Physical State | Volatile, corrosive liquid | Stable crystalline solid |

| Handling Safety | High risk, requires special precautions | Safer and easier to handle |

| Reagent Equivalents | Often requires excess | 0.5 equivalents for complete reaction |

| Solvent | Often acetic acid or chlorinated solvents | Acetonitrile |

| Reaction Conditions | Can require elevated temperatures | Room temperature |

| Byproducts | Generates HBr, potential for halogenated waste | Recyclable ionic liquid |

Utilization of Recyclable Reagents and Solvent Systems

A core principle of green chemistry is the design of processes that incorporate recyclable components to minimize waste. The synthesis of this compound can be made more sustainable by employing reagents and solvents that can be recovered and reused across multiple reaction cycles.

While some patented methods for related compounds have focused on the recovery of solvents like chloroform, the use of recyclable brominating agents represents a more advanced green strategy, as it addresses the core stoichiometry of the reaction and minimizes waste at its source. google.com

| Cycle | Reagent Status | Key Outcome | Principle Demonstrated |

| 1 | Fresh bMImB2 | Efficient bromination of substrate | High reactivity, atom economy |

| Post-Cycle 1 | Spent reagent in aqueous phase | Product isolated by simple washing | Ease of separation, reduced purification waste |

| Regeneration | Recovered and regenerated reagent | Reagent activity is restored | Reagent recycling |

| 2 and beyond | Reused bMImB2 | Continued high yield of brominated product | Sustainability, waste reduction |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced techniques like HSQC, a detailed map of the atomic connectivity and chemical environment of 2-Bromo-3-hydroxybenzaldehyde can be constructed.

Proton (¹H) NMR Spectral Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons on the aromatic ring and the aldehyde functional group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group, as well as the electron-donating effect of the hydroxyl group.

In a typical ¹H NMR spectrum of this compound, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) also appears as a singlet, with its chemical shift being concentration and solvent dependent, but typically in the range of δ 5.0-6.0 ppm.

The aromatic protons exhibit a more complex pattern due to spin-spin coupling. For this compound, three aromatic protons are present. Their chemical shifts and coupling patterns can be predicted based on the substituent effects. A study comparing the ¹H NMR spectra of 2-bromo-5-hydroxybenzaldehyde (B121625) and this compound highlights the importance of coupling constants in distinguishing between isomers. researchgate.net The interaction between adjacent non-equivalent protons leads to signal splitting, and the magnitude of this splitting, the coupling constant (J), provides information about the relative positions of the protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | ~10.3 | Singlet | - |

| OH | ~5.9 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the nature of the attached atoms and their position on the aromatic ring.

The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, around 190-200 ppm. libretexts.org The aromatic carbons appear in the range of 110-160 ppm. The carbon atom attached to the bromine (C-Br) will be shifted to a lower field compared to an unsubstituted carbon, while the carbon attached to the hydroxyl group (C-OH) will be shifted to a higher field. Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C-Br | ~115 |

| C-OH | ~155 |

| Aromatic CH | ~120-135 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming structural assignments. An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orglibretexts.orgpressbooks.pub

In the HSQC spectrum of this compound, cross-peaks would appear connecting the signals of the aromatic protons in the ¹H NMR spectrum to the signals of their corresponding carbon atoms in the ¹³C NMR spectrum. This provides an unambiguous assignment of the protonated aromatic carbons. The absence of a cross-peak for a carbon signal in the aromatic region would confirm its identity as a quaternary carbon (e.g., the carbons attached to the bromine, hydroxyl, and aldehyde groups). This technique is significantly more sensitive than some other methods for determining these correlations. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

The O-H stretching vibration of the phenolic hydroxyl group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the aldehyde group will give a strong, sharp absorption band around 1650-1700 cm⁻¹. The presence of conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber compared to a non-conjugated aldehyde. docbrown.info

The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aldehydic C-H | Stretching | 2700-2900 (often two weak bands) |

| Carbonyl C=O | Stretching | 1650-1700 (strong, sharp) |

| Aromatic C=C | Stretching | 1450-1600 (variable) |

| Aromatic C-H | Stretching | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of the aromatic ring and the carbonyl group gives rise to characteristic absorptions.

The spectrum is expected to show absorptions due to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically more intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital, are less intense and occur at longer wavelengths. The presence of the hydroxyl and bromo substituents on the benzene (B151609) ring can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde (B42025).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The molecular weight of this compound is 201.02 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

The fragmentation of this compound under electron ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). researchgate.net Further fragmentation of the aromatic ring can also occur.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 200/202 | Molecular ion (showing bromine isotope pattern) |

| [M-H]⁺ | 199/201 | Loss of a hydrogen atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction analysis of this compound reveals that the molecule is nearly planar. nih.gov The planarity is quantified by the root-mean-square (r.m.s.) deviation from the plane of all non-hydrogen atoms, which is a mere 0.0271 Å. nih.gov This structural rigidity is largely attributed to the electronic effects of the substituents on the benzene ring and the presence of a strong intramolecular hydrogen bond.

The conformation of the molecule is characterized by the relative orientation of the aldehyde and hydroxyl groups. In the solid state, the aldehyde group's oxygen atom is oriented towards the hydroxyl group, facilitating the formation of an intramolecular hydrogen bond. nih.gov This arrangement is a common feature in salicylaldehyde (B1680747) derivatives. nih.gov In some derivatives, such as 2-bromo-p-tolualdehyde, the aldehyde group may orient itself to minimize electronic repulsion with the ortho bromine atom. nih.gov

| Compound | Crystal System | Space Group | R.M.S. Deviation from Planarity (Å) |

| This compound | Monoclinic | P2₁/c | 0.0271 |

This table presents crystallographic data for this compound, highlighting its near-planar structure.

A defining feature of the crystal structure of this compound is the presence of a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the aldehyde group. nih.gov This interaction contributes significantly to the molecule's planarity and stability. The geometric parameters of this bond, such as the O⋯O distance and the O—H⋯O angle, are comparable to those found in related salicylaldehyde derivatives. nih.gov

In addition to intramolecular forces, the crystal structure is organized by weaker intermolecular interactions. Specifically, C—H⋯Br interactions have been identified, which link adjacent molecules. nih.gov In derivatives like N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, molecules are linked into chains by intermolecular C—H⋯O hydrogen bonds. nih.gov

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| Intramolecular | O—H⋯O | 2.6364 (16) | 154 (2) |

| Intermolecular | C—H⋯Br | 3.798 (2) | 137 |

This table details the key hydrogen bonding interactions present in the crystal structure of this compound.

The π-stacking is characterized by the centroid-to-centroid distance between adjacent aromatic rings and the dihedral angle between their planes. nih.gov In the case of this compound, these values indicate a significant overlap between the π-systems of neighboring molecules. nih.gov Furthermore, weak intermolecular C—H⋯Br interactions play a role in organizing the molecular packing. nih.gov In related structures, such as 3,5-dibromo-2-hydroxybenzaldehyde, Br⋯Br interactions and weak π–π stacking interactions are also observed. researchgate.net

| Interaction | Parameter | Value |

| π-stacking | Centroid-to-centroid distance | 3.752 (1) Å |

| Dihedral angle between planes | 5.30 (6)° | |

| C-H···Br interaction | H···Br distance | 3.05 Å |

| C—H···Br angle | 136.74° |

This table summarizes the parameters of the supramolecular interactions that govern the crystal packing of this compound.

Reactivity and Chemical Transformations of 2 Bromo 3 Hydroxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Bromo-3-hydroxybenzaldehyde contains three substituents: a bromine atom, a hydroxyl group, and an aldehyde group. These groups influence the rate and regioselectivity of further electrophilic aromatic substitution (EAS) reactions by activating or deactivating the ring and directing incoming electrophiles to specific positions.

The directing effects of the existing substituents are as follows:

Hydroxyl Group (-OH): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Bromo Group (-Br): A deactivating group due to its electron-withdrawing inductive effect, but an ortho, para-director because of electron donation via resonance. uci.edu

Aldehyde Group (-CHO): A moderately deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

In this compound, the positions ortho and para to the powerful activating hydroxyl group are positions 2, 4, and 6. Position 2 is already substituted with bromine. The aldehyde group at position 1 directs incoming electrophiles to position 5 (meta). The bromine atom at position 2 directs to positions 4 and 6 (ortho and para).

Considering these combined effects, the powerful activating and directing effect of the hydroxyl group is generally dominant. Therefore, incoming electrophiles are most likely to substitute at position 4 or 6. The substitution pattern is determined by the specific reaction conditions and the nature of the electrophile. For instance, the bromination of 3-hydroxybenzaldehyde can yield this compound, demonstrating that the positions on the ring are susceptible to electrophilic attack. researchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the aromatic ring by a strong electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edulumenlearning.com

Nucleophilic Substitution at the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) due to the high strength of the C-Br bond. However, it can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Similar bromo-substituted aromatic compounds readily undergo such transformations. guidechem.com Examples of these powerful synthetic methods include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a new C-C bond.

These reactions would allow for the substitution of the bromine atom with a wide variety of alkyl, aryl, vinyl, amino, or alkynyl groups, enabling the synthesis of a diverse range of derivatives from this compound.

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is one of the most reactive sites in the this compound molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, yielding 2-Bromo-3-hydroxybenzoic acid. This is a common transformation in organic chemistry. chemguide.co.uk A variety of oxidizing agents can be employed for this purpose, including:

Potassium permanganate (KMnO₄)

Potassium dichromate (K₂Cr₂O₇) in acidic conditions chemguide.co.uk

Hydrogen peroxide (H₂O₂) organic-chemistry.orgresearchgate.net

Silver oxide (Ag₂O) (Tollens' reagent)

Oxone (potassium peroxymonosulfate) organic-chemistry.org

The reaction generally proceeds with high efficiency under mild conditions and is tolerant of other functional groups on the aromatic ring, including the bromo and hydroxyl substituents. nih.gov

Table 1: Selected Oxidation Reactions of Aromatic Aldehydes

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Dichromate / H₂SO₄ | Water/Acetone | Heat under reflux | Carboxylic Acid |

| Hydrogen Peroxide / NaOH | Water | Room Temperature | Carboxylic Acid |

Reduction Reactions to Alcohols

The aldehyde group can be reduced to a primary alcohol, forming (2-Bromo-3-hydroxyphenyl)methanol. This transformation is typically achieved using metal hydride reducing agents. Common reagents for this reduction include:

Sodium borohydride (NaBH₄): A mild and selective reagent that reduces aldehydes and ketones. It is often used in alcoholic solvents like ethanol or methanol. youtube.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that reduces aldehydes, ketones, esters, and carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. youtube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as nickel, platinum, or palladium.

These methods are highly effective for converting the aldehyde to the corresponding benzyl alcohol derivative.

Condensation Reactions for Schiff Base Formation

This compound, as a derivative of salicylaldehyde (B1680747), readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govtandfonline.com This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. scirj.org

The general reaction is: R-NH₂ + this compound → Schiff base + H₂O

The reaction is often catalyzed by a small amount of acid and is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol. researchgate.netsemanticscholar.org The resulting Schiff bases are important ligands in coordination chemistry and have applications in various fields. nih.gov

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile, allowing for several key reactions.

One of the most common reactions is the formation of ethers. By treating this compound with a base (such as sodium hydroxide or potassium carbonate) to deprotonate the hydroxyl group, a phenoxide ion is formed. This highly nucleophilic phenoxide can then react with an electrophile, like an alkyl halide (e.g., methyl iodide or ethyl bromide), in a Williamson ether synthesis to produce the corresponding ether derivative. guidechem.commsu.edu

For example, reaction with methyl iodide would yield 2-Bromo-3-methoxybenzaldehyde. This reaction is a versatile method for introducing an alkoxy group onto the aromatic ring, modifying the compound's electronic and physical properties.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group in this compound is nucleophilic and can readily undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. These transformations are fundamental for protecting the hydroxyl group or for introducing new functionalities into the molecule.

O-Alkylation involves the reaction of the deprotonated hydroxyl group (phenoxide) with an alkyl halide. The reaction typically proceeds via an SN2 mechanism. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenol (B47542).

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

These reactions are crucial in multi-step syntheses, for instance, in the preparation of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde from the related compound 2-bromo-3-hydroxy-4-methoxybenzaldehyde, where the hydroxyl group is converted to a benzyl ether. sigmaaldrich.com

| Reaction Type | Reagent Example | Base Example | Product Type |

| O-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | Ether |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Ester |

Etherification Strategies

Etherification of the hydroxyl group is a common strategy to modify the properties of this compound. The Williamson ether synthesis is the most widely employed method.

In this strategy, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or another electrophile with a suitable leaving group, resulting in the formation of an ether. The choice of solvent and base is critical for the success of the reaction, with polar aprotic solvents like DMF or acetonitrile often being preferred. Studies on the related 3-hydroxybenzaldehyde have demonstrated successful etherification using various 1-bromoalkanes in the presence of a base, leading to the corresponding 3-(alkoxy)benzaldehydes. researchgate.net The disappearance of the hydroxyl signal in NMR spectra confirms the successful etherification. researchgate.net Another approach is reductive etherification, which can convert hydroxybenzaldehydes to their corresponding ethers using an alcohol as both the solvent and reagent, catalyzed by metal complexes. osti.gov

Table of Etherification Conditions for Hydroxybenzaldehydes

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| 1-Bromooctane | K₂CO₃ | Acetonitrile | 3-(Octyloxy)benzaldehyde |

| 1-Bromodecane | K₂CO₃ | Acetonitrile | 3-(Decyloxy)benzaldehyde |

| 1-Bromododecane | K₂CO₃ | Acetonitrile | 3-(Dodecyloxy)benzaldehyde |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine bond in this compound is a key site for reactivity, enabling the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. wikipedia.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgnih.gov

The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orgjk-sci.com This method is highly efficient for the synthesis of aryl-alkynes. jk-sci.com The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com The reaction can often be carried out under mild conditions, including at room temperature, and tolerates a wide variety of functional groups. wikipedia.orgjk-sci.comnrochemistry.com

Comparison of Suzuki and Sonogashira Coupling Reactions

| Feature | Suzuki Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Organoboron compound (e.g., boronic acid) | Terminal alkyne |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine base (e.g., Et₃N, Diisopropylamine) |

| Product | Biaryl or substituted alkene | Aryl-alkyne |

| Key Step | Transmetalation from boron to palladium | Formation of a copper acetylide intermediate |

Formation of Heterocyclic Ring Systems Utilizing this compound as a Precursor

The combination of aldehyde, hydroxyl, and bromo functionalities makes this compound an excellent starting material for the synthesis of various heterocyclic ring systems. The functional groups can participate in intramolecular or intermolecular cyclization reactions to form fused or substituted heterocycles.

Examples of Heterocycles from Related Precursors

| Precursor Type | Reaction Sequence | Heterocyclic Product |

|---|---|---|

| o-Bromophenoxy derivative | Sonogashira coupling, intramolecular cyclization | 2,3-Disubstituted benzo[b]furan |

| 3-Bromo-2-hydroxybenzaldehyde | Condensation with a primary amine | Schiff Base (Iminophenol) |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. scielo.br For compounds similar to 2-bromo-3-hydroxybenzaldehyde, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry and various electronic properties. nih.gov

The optimization process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms. This yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related hydroxybenzaldehyde isomers, DFT has been used to calculate C-C and C-H bond lengths, which generally fall within the ranges of 1.385 Å to 1.481 Å and 1.083 Å to 1.086 Å, respectively. isca.me The C=O bond length is typically calculated to be around 1.21 Å. isca.me The molecule of 3-bromo-2-hydroxybenzaldehyde, a closely related isomer, is observed to be nearly planar, a feature that would also be expected for this compound and can be confirmed by DFT. nih.gov

Beyond geometry, DFT elucidates electronic characteristics through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. isca.me A smaller gap suggests higher polarizability and greater reactivity. isca.me

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In a typical hydroxybenzaldehyde structure, the area around the carbonyl oxygen atom shows the highest electron density (colored red or yellow), indicating a prime site for electrophilic attack, while the region around the hydroxyl proton is often electron-deficient (colored blue). nih.gov

Table 1: Representative Theoretical Bond Parameters for Hydroxybenzaldehyde Isomers from DFT Calculations

| Parameter | Typical Calculated Value (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-C (aldehyde) | ~1.48 |

| C-H (aromatic) | ~1.08 |

| C=O (aldehyde) | ~1.21 |

| C-O (hydroxyl) | ~1.36 |

Energy Barrier Calculations for Isomerism and Tautomerism

Computational methods, particularly DFT, are instrumental in calculating the energy barriers associated with conformational changes (isomerism) and proton transfer events (tautomerism). These calculations help determine the relative stability of different forms of a molecule and the likelihood of their interconversion. For a molecule like this compound, this could involve calculating the rotational barrier of the aldehyde or hydroxyl group.

While specific energy barrier calculations for the isomerism or tautomerism of this compound are not detailed in the available literature, the methodology is well-established. It involves mapping the potential energy surface as the molecule transitions from one conformation to another. The highest point on this path represents the transition state, and the energy difference between the ground state and the transition state is the activation energy barrier. Such studies would clarify the preferred orientation of the functional groups and the feasibility of intramolecular proton transfer between the hydroxyl and aldehyde oxygen atoms.

Aromaticity Index Analysis (e.g., HOMA)

The aromaticity of the benzene (B151609) ring in this compound can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometrical descriptor. nih.gov The HOMA index evaluates the deviation of bond lengths within a ring from an ideal, fully aromatic system (benzene), for which HOMA is defined as 1. nih.gov A value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic, Kekulé-like structure. nih.gov

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

n is the number of bonds in the ring.

α is a normalization constant (257.7 for C-C bonds). nih.gov

R_opt is the optimal bond length for an aromatic C-C bond (1.388 Å). nih.gov

R_i is the actual length of an individual C-C bond in the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov These methods are crucial in drug discovery and materials science. researchgate.net

In a molecular docking study, the ligand is placed into the binding site of a target protein, and various conformations are sampled to find the most favorable binding pose. ksu.edu.sa The strength of the interaction is estimated by a scoring function, which typically calculates a binding energy. ksu.edu.sanih.gov For example, docking studies on related benzaldehyde (B42025) derivatives have been performed to assess their potential as inhibitors for targets like the 3C-like protease of SARS-CoV-2. nih.gov Such analyses identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. ksu.edu.sa

MD simulations extend this analysis by simulating the movement of the ligand-protein complex over time, providing insights into its stability and the dynamics of the binding interactions. nih.gov Although specific docking studies for this compound were not found, its structural similarity to other bioactive aldehydes suggests it could be a candidate for such in silico screening against various biological targets. nih.govnih.gov

Table 2: Illustrative Docking Results for a Bioactive Aldehyde with a Protein Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3,4-dihydroxybenzaldehyde | SARS-CoV-2 3CLpro | -71.97 | (Example) Cys145, His41 |

Note: This table is illustrative, based on data for a similar compound, 3,4-dihydroxybenzaldehyde, to demonstrate the type of information obtained from molecular docking studies. nih.gov

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is also vital for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the most likely reaction pathways.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise pathway that involves the formation of a carbocation intermediate after the departure of a leaving group. masterorganicchemistry.com This mechanism is typically favored for tertiary and secondary alkyl halides. masterorganicchemistry.com

However, an SN1 reaction is highly unfavorable for an aryl halide like this compound, where the bromine atom is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger than in an alkyl halide due to partial double-bond character. Furthermore, the formation of an aryl cation intermediate is energetically very costly and unstable because the vacant p-orbital is in the plane of the ring and cannot be stabilized by resonance with the π-system. Therefore, nucleophilic substitution on the aromatic ring of this compound does not proceed through a standard SN1 pathway.

A more relevant reaction pathway for benzaldehydes involves the use of the aldehyde as a handle for C-H functionalization. In this strategy, the aldehyde reacts reversibly with an amine to form an imine in situ. This imine then acts as a transient directing group, coordinating to a metal catalyst (e.g., Palladium) and directing it to activate a specific C-H bond, typically at the ortho position. nih.gov

This transient directing group strategy allows for a variety of transformations, such as arylation, chlorination, and amidation, on the benzaldehyde substrate without the need to pre-install a permanent directing group. nih.gov For this compound, the aldehyde group could be converted into a transient imine director. This would likely direct a palladium catalyst to the C-H bond at the C2 position, which is already substituted with bromine, or potentially the C6 position. This powerful technique significantly expands the synthetic utility of benzaldehydes, enabling the efficient construction of complex substituted aromatic compounds. nih.govresearchgate.net

Applications in Medicinal Chemistry and Biological Sciences

Development of Bioactive Molecules and Pharmaceutical Intermediates

2-Bromo-3-hydroxybenzaldehyde is a key intermediate in the creation of more complex molecules with potential therapeutic applications. Its functional groups can be readily transformed, allowing for the construction of diverse molecular architectures.

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones. nih.govbiorxiv.org The dysfunction of BRD4 is linked to the development of various diseases, including cancer and inflammation, making it a significant therapeutic target. nih.gov BRD4 plays a key role in regulating the transcription of oncogenes like c-Myc. nih.gov

While direct synthesis of BRD4 inhibitors from this compound is not extensively detailed in the provided search results, the broader class of bromophenols is recognized for its potential in drug development due to significant biological activities. researchgate.net The development of small molecule inhibitors that target BET bromodomains is a promising strategy in cancer therapy. nih.gov Novel and easily synthesized inhibitors are continually being developed to expand the field of bromodomain inhibitor research. nih.gov The general importance of this class of targets has led to the identification of potent inhibitors like JQ1, which serves as a benchmark in the field. biorxiv.orgbiorxiv.org The search for new, non-toxic, and specific natural product inhibitors against BRD4 is an active area of research to overcome the limitations of existing synthetic inhibitors. biorxiv.orgbiorxiv.org

The chemical reactivity of this compound makes it a suitable precursor for a variety of organic molecules. The aldehyde and hydroxyl groups can participate in numerous condensation and substitution reactions. For instance, reactions involving benzaldehyde (B42025) and benzoic acid derivatives with compounds containing hydroxyl groups are utilized to synthesize novel heterocyclic products. oiccpress.com The aldehyde group can be oxidized to a carboxylic acid, transforming the molecule into a benzoic acid derivative, which can then be used in further synthetic steps. This versatility allows it to serve as a building block for more complex structures, potentially including side chains for macrolide antibiotics or other intricate pharmaceutical compounds.

Antimicrobial Activity Research

Derivatives of halogenated salicylaldehydes, the family to which this compound belongs, have demonstrated significant antimicrobial properties. Research has explored their efficacy against a range of pathogens.

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. nih.govrsc.org This has spurred research into new molecular scaffolds with potent antimicrobial properties. rsc.org

Substituted salicylaldehydes, particularly those with halogen substituents, have shown highly potent activity against various microbes. researchgate.net Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, which share a similar structural motif, have been tested against several bacterial strains. These compounds showed notable activity against Gram-positive bacteria. nih.govresearchgate.net Studies on other related structures have also identified compounds with excellent antibacterial activity against resistant pathogens like MRSA and multidrug-resistant (MDR) Acinetobacter baumannii. nih.gov For example, certain dihydroxybenzaldehydes have shown antimicrobial activity against bovine mastitis-causing S. aureus strains, with Minimum Inhibitory Concentrations (MIC) in the range of 500 to 1,000 mg/L. frontiersin.org

The table below summarizes the antimicrobial activity of selected dihydroxybenzaldehydes against S. aureus, illustrating the potential of this class of compounds.

| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | 500 | 1000 |

| 2,3-dihydroxybenzaldehyde | 500 | 833 |

This table is based on data for related dihydroxybenzaldehyde compounds tested against 172 bovine mastitis S. aureus isolates. frontiersin.org

The precise mechanism of action for this compound itself is not detailed in the available research. However, for the broader class of phenolic compounds and salicylaldehyde (B1680747) derivatives, several mechanisms are proposed. Phenolic compounds are known to exert their antimicrobial effects through various means, including disrupting cell membrane integrity, interfering with essential metabolic pathways, and inhibiting key enzymes. The presence of a halogen atom, such as bromine, on the aromatic ring often enhances the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich bacterial cell membrane, leading to increased efficacy.

Antiviral Activity Studies

The investigation of benzaldehyde derivatives has extended to their potential antiviral activities. nih.gov Research has shown that certain hydroxy-substituted benzaldehydes can inhibit the replication of viruses such as herpes simplex type I (HSV-1). researchgate.net

Specifically, studies on compounds structurally related to this compound have yielded promising results. For instance, 3-Bromo-2-hydroxybenzaldehyde is noted as a synthetic reagent used in the preparation of potential antiviral compounds. nih.gov A systematic study of various hydroxy-substituted benzaldehydes revealed that salicylaldehyde (2-hydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde could suppress HSV-1 replication. researchgate.net The structure-activity relationship analysis from these studies indicated that the presence and position of hydroxyl groups on the benzaldehyde scaffold are critical for antiviral activity. researchgate.net Furthermore, benzotriazole derivatives, which can be synthesized from related precursors, have also been investigated as a chemical scaffold for developing new antiviral molecules against viruses like Coxsackievirus B5 and Poliovirus. openmedicinalchemistryjournal.com

Evaluation Against Viral Targets (e.g., SARS-CoV-2 Spike Protein)

The global health crisis precipitated by SARS-CoV-2 spurred intensive research into compounds capable of disrupting the viral life cycle. A primary target for therapeutic intervention is the viral Spike (S) protein, which facilitates viral entry into host cells. While direct experimental studies evaluating this compound against the SARS-CoV-2 spike protein are not extensively documented in current literature, the general approach for identifying inhibitors involves high-throughput screening (HTS) of compound libraries.

These screening campaigns typically employ biochemical or cell-based assays to identify molecules that interfere with critical viral processes. For instance, a fluorescent assay can be used to screen for inhibitors of the main protease (Mpro or 3CLpro), an enzyme essential for viral replication nih.govplos.org. Another common strategy is to screen for compounds that block the interaction between the Spike protein's Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor bpsbioscience.com. This is often done using colorimetric ELISA-based kits that measure the binding affinity between the RBD and ACE2 in the presence of a potential inhibitor bpsbioscience.com. Although specific results for this compound are not available, its aldehyde and phenol (B47542) moieties make it a candidate for inclusion in such screening libraries.

Interaction with Receptor-Binding Domains

The interaction between the SARS-CoV-2 Spike RBD and the human ACE2 receptor is the critical first step in viral entry. Therefore, molecules that can bind to the RBD and block this interaction are of significant therapeutic interest. The development of such binders, whether small molecules or peptides, is a key strategy for creating antiviral leads nih.gov.

Computational methods, such as molecular docking, are frequently used as a preliminary step to predict the binding affinity of small molecules to the RBD. These in silico approaches help prioritize compounds for further experimental testing. While specific docking studies for this compound are not detailed, the principles of such investigations involve modeling the interaction of the compound with key amino acid residues within the RBD's binding pocket. The goal is to identify molecules that form stable complexes, thereby preventing the RBD from engaging with ACE2. The potential for this compound to act as an inhibitor would depend on its ability to form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the RBD surface.

Anticancer and Cytotoxic Effects

The search for novel anticancer agents is a continuous effort, with many natural and synthetic compounds being evaluated for their ability to inhibit cancer cell growth. Benzaldehyde derivatives, as a class, have been explored for their cytotoxic properties.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The cytotoxicity is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) test, which determine the concentration of the compound required to inhibit cell growth by 50% (IC50) after a specific exposure time (e.g., 48 or 72 hours). For instance, a newly synthesized chalcone derivative based on a curcumin structure demonstrated significant cytotoxicity with IC50 values of 2.85 µM in A549 cells and 0.59 µM in HCT116 cells after 48 hours of treatment ejmo.org. These findings underscore the potential of the broader class of aromatic aldehydes and related structures as a source of new anticancer leads.

Table 1: Cytotoxicity of a Chalcone Derivative on Human Cancer Cell Lines This table presents data for a related chalcone compound to illustrate typical findings in cytotoxicity assays, as specific data for this compound was not available.

| Cell Line | Cancer Type | IC50 Value (µM) after 48h | Reference |

|---|---|---|---|

| A549 | Lung Cancer | 2.85 | ejmo.org |

| H1299 | Lung Cancer | 1.46 | ejmo.org |

| HCT116 | Colon Cancer | 0.59 | ejmo.org |

| HT29 | Colon Cancer | 0.35 | ejmo.org |

Comparison with Related Derivatives

The biological activity of a compound is highly dependent on its chemical structure. Studies comparing related derivatives often reveal that small modifications, such as the addition or repositioning of a halogen atom, can have a profound impact on cytotoxicity. For example, research on benzofuran derivatives has shown that the introduction of a bromine atom into the structure can increase the cytotoxic potential compared to a chlorinated analogue.

Antioxidant Properties

Bromophenols, a class of compounds found abundantly in marine red algae, are known for their significant antioxidant activities. mdpi.com These compounds, biosynthesized from polyphenols, have demonstrated effects such as radical scavenging and inhibition of lipid peroxidation. mdpi.comtsijournals.com The antioxidant capacity of these molecules is often evaluated using a variety of biochemical and cellular assays.

Common biochemical assays include the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. tsijournals.comsemanticscholar.orgtubitak.gov.tr Other methods assess metal-reducing power (e.g., CUPRAC and FRAP assays) or metal-chelating ability. tsijournals.com Cellular assays, such as the Cellular Antioxidant Activity (CAA) and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays, provide a more biologically relevant measure of antioxidant potential by assessing activity within a cellular environment. mdpi.com

Studies on various bromophenols isolated from algae have shown potent antioxidant effects. For instance, 2,3-dibromo-4,5-dihydroxybenzylaldehyde, a compound structurally related to this compound, has been identified as a significant antioxidant. mdpi.com The presence of phenolic hydroxyl groups is crucial for this activity, as they can readily donate a hydrogen atom to scavenge free radicals. tsijournals.com

Table 2: Antioxidant Activity of a Related Bromophenol This table presents data for a structurally similar bromophenol to illustrate the antioxidant potential of this class of compounds.

| Compound | Assay | Result (EC50 or IC50 Value) | Reference |

|---|---|---|---|

| 2,3-dibromo-4,5-dihydroxybenzylaldehyde | DPPH Radical Scavenging | Potent activity reported | mdpi.comtsijournals.com |

| Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane | DPPH Radical Scavenging | EC50 = 5.0 µM | tsijournals.com |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH Radical Scavenging | EC50 = 5.2 µM | tsijournals.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.govresearchgate.netmdpi.com For benzaldehyde derivatives, SAR analyses have revealed key features that govern their anticancer and antioxidant effects.

In the context of anticancer activity, SAR studies on various compound classes have highlighted the importance of halogens. The presence of a bromo group can enhance lipophilicity, facilitating passage through cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can stabilize drug-receptor binding. nih.gov The relative positions of the aldehyde, hydroxyl, and bromo groups in this compound create a specific charge distribution and steric arrangement that will define its interactions with biological targets. For example, the ortho-bromo substituent may influence the conformation of the adjacent aldehyde group, which could affect its binding to enzyme active sites. A comprehensive SAR study would involve synthesizing and testing a series of analogues where the positions of the bromo and hydroxyl groups are varied to systematically probe their contribution to the observed biological profile. mdpi.com

Impact of Derivatization on Pharmacological Properties

Derivatization is a fundamental strategy in medicinal chemistry to modulate the therapeutic properties of a lead compound. For this compound, the primary points of modification are the aldehyde and hydroxyl groups, which can be transformed into a wide array of other functional groups. One of the most common and effective derivatization strategies involves the condensation of the aldehyde group with primary amines to form Schiff bases (imines).

The formation of Schiff bases from this compound introduces an azomethine group (-C=N-), which is a crucial pharmacophore in many biologically active compounds. This new functional group can significantly alter the parent molecule's electronic, steric, and lipophilic characteristics, thereby influencing its interaction with biological targets. Research on substituted hydroxybenzaldehydes demonstrates that these modifications can lead to potent antimicrobial, antioxidant, and anticancer activities.

A key finding in the study of these derivatives is that the biological activity is highly dependent on the nature of the amine used to form the Schiff base. For example, the introduction of different aromatic or heterocyclic amines can fine-tune the molecule's ability to inhibit the growth of various bacterial and fungal strains.

Furthermore, these Schiff base ligands can act as chelating agents, binding to metal ions to form metal complexes. This secondary derivatization often leads to a significant enhancement of pharmacological properties. Chelation with metal ions like cobalt (II), nickel (II), copper (II), and zinc (II) can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequently increasing its antimicrobial efficacy. Studies on Schiff bases derived from chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde have shown that the resulting metal complexes are more effective antibacterial and antifungal agents than the Schiff base ligands alone ijmrsti.com.

The table below illustrates the structure-activity relationship (SAR) of Schiff bases derived from a substituted hydroxybenzaldehyde scaffold, showing how different substituents on the amine component affect antimicrobial activity.

| Compound ID | R-Group (from Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| SB-1 | Phenyl | 64 | 128 |

| SB-2 | 4-Chlorophenyl | 32 | 64 |

| SB-3 | 4-Methoxyphenyl | 32 | 64 |

| SB-4 | 2-Hydroxyphenyl | 16 | 32 |

This is a representative table based on findings for related substituted hydroxybenzaldehyde Schiff bases to illustrate structure-activity relationships.

The data indicates that introducing electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) groups on the phenyl ring of the amine moiety can enhance antibacterial activity compared to an unsubstituted phenyl ring. The presence of a hydroxyl group at the ortho position leads to a further increase in potency, suggesting its involvement in target binding, possibly through hydrogen bonding or chelation.

The effect of metal complexation is demonstrated in the following table, comparing the activity of a Schiff base ligand with its corresponding metal complexes.

| Compound | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. C. albicans |

| Schiff Base Ligand (L) | 100 | 150 |

| Copper Complex [Cu(L)₂] | 25 | 50 |

| Nickel Complex [Ni(L)₂] | 50 | 75 |

| Cobalt Complex [Co(L)₂] | 50 | 75 |

This is a representative table illustrating the principle that metal complexation generally enhances the antimicrobial activity of Schiff base ligands.

Rational Design of Derivatives for Enhanced Activity and Specificity

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The this compound scaffold serves as a valuable starting point (or "fragment") for such design strategies. The goal is to develop derivatives that not only possess high activity but also exhibit selectivity towards a specific target, such as a particular enzyme or receptor, thereby minimizing off-target effects.

One powerful approach in rational design is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity ijnrd.orglongdom.orgresearchgate.netjapsonline.commedcraveonline.com. By analyzing how changes in molecular descriptors (e.g., electronic properties, lipophilicity, steric bulk) affect activity, researchers can predict the potency of novel, yet-to-be-synthesized derivatives. For derivatives of this compound, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule and adding a hydrogen bond acceptor at another specific position would enhance its binding to a target enzyme.

For example, if the target is a bacterial enzyme with a well-defined active site, derivatives of this compound can be rationally designed to fit precisely into this site. Molecular docking simulations can be used to visualize and predict how a designed molecule will bind. The design process might involve:

Scaffold Hopping: Replacing the benzaldehyde core with other heterocyclic rings while keeping the key bromo and hydroxyl functionalities to explore new chemical space.

Fragment Elaboration: Synthesizing Schiff base derivatives where the amine component is specifically chosen to contain functional groups that can form key interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions) with amino acid residues in the target's binding pocket.

The table below conceptualizes the rational design process for improving a property like enzyme inhibition.

| Design Strategy | Structural Modification on this compound Scaffold | Predicted Outcome |

| Increase Binding Affinity | Introduce a carboxylic acid group via a Schiff base linkage to form a salt bridge with a key lysine residue in the enzyme active site. | Lower IC₅₀ value (higher potency) |

| Enhance Selectivity | Add a bulky t-butyl group to a region of the molecule that corresponds to a large hydrophobic pocket unique to the target enzyme. | Increased activity against the target enzyme, with minimal activity against related enzymes lacking this pocket. |

| Improve Lipophilicity | Form a Schiff base with an amine containing a long alkyl chain. | Better penetration of bacterial cell wall. |

| Introduce H-Bonding | Synthesize a hydrazone derivative with additional N-H groups capable of donating hydrogen bonds to an aspartate residue. | Stronger and more stable binding to the target. |

This targeted approach, combining chemical synthesis with computational modeling, accelerates the discovery of lead compounds, moving from a broadly active molecule to a highly potent and selective drug candidate. The inherent reactivity and versatile structure of this compound make it an excellent platform for applying these advanced medicinal chemistry strategies.

Emerging Research Directions and Future Perspectives

Utilization in Materials Science and Polymer Chemistry

In the realm of materials science, 2-bromo-3-hydroxybenzaldehyde is being investigated as a key building block for the synthesis of novel functional polymers and materials. The presence of the aldehyde and hydroxyl groups allows for its participation in various polymerization reactions, particularly in the formation of Schiff base polymers. These polymers, characterized by the imine (-C=N-) linkage, are known for their thermal stability, chemical resistance, and tunable electronic properties.

The bromine atom on the aromatic ring further enhances the compound's utility by providing a site for post-polymerization modification through reactions such as cross-coupling, enabling the introduction of different functionalities to tailor the material's properties for specific applications. Researchers are exploring its use in creating advanced materials such as heat-resistant coatings, and potentially in the development of organic semiconductors and metal-organic frameworks (MOFs), where the aldehyde and hydroxyl groups can coordinate with metal ions.

Role in Supramolecular Chemistry and Self-Assembly

The structural features of this compound make it an attractive candidate for applications in supramolecular chemistry, a field focused on the non-covalent interactions between molecules. The hydroxyl and aldehyde groups can participate in hydrogen bonding, a key directional force in the self-assembly of molecules into larger, well-defined structures.

Furthermore, the aromatic ring can engage in π-π stacking interactions, another significant non-covalent force that guides molecular organization. The bromine atom can also participate in halogen bonding, a less common but increasingly recognized non-covalent interaction. The interplay of these forces can be harnessed to construct intricate supramolecular architectures, such as macrocycles and molecular cages, with potential applications in molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.

Advanced Drug Delivery Systems Utilizing this compound Scaffolds

The development of advanced drug delivery systems is a critical area of pharmaceutical research, and this compound offers a versatile scaffold for creating these systems. Its aldehyde group can be used to conjugate the molecule to drug carriers, such as nanoparticles or liposomes, through the formation of Schiff base linkages with amine groups present on the carrier's surface.

This covalent attachment can be designed to be reversible under specific physiological conditions, such as the lower pH found in tumor microenvironments, allowing for targeted drug release. The bromo and hydroxyl groups provide additional handles for chemical modification, enabling the attachment of targeting ligands or imaging agents to create multifunctional drug delivery vehicles. The inherent biocompatibility of the benzaldehyde (B42025) core is also an advantageous feature for these applications.

Integration into Chemical Sensors and Probes